N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethyl Group: This step might involve the use of cyanomethylating agents such as cyanomethyl chloride in the presence of a base.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)butanamide
- N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)pentanamide
Uniqueness
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is unique due to its specific structural features, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-11-13-22(14-16-6-2-1-3-7-16)19(24)10-12-23-17-8-4-5-9-18(17)26-15-20(23)25/h1-9H,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBAVPPGOOCDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)N(CC#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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